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molecular formula C9H6NNaO3S B1592672 Sodium Quinoline-8-sulfonate CAS No. 70086-60-1

Sodium Quinoline-8-sulfonate

Cat. No. B1592672
M. Wt: 231.21 g/mol
InChI Key: MVSFBDVHKAFARZ-UHFFFAOYSA-M
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Patent
US04633024

Procedure details

Sodium quinoline-8-sulfonate (231 g) was added to 170 g of a 50% aqueous solution of sodium hydroxide, and the mixture was stirred. Then, 900 g of a hydrogenated triphenyl mixture was mixed, and the mixture was dehydrated. The dehydrated mixture was reacted at 260° C. for 15 minutes in a nitrogen stream. After cooling, 600 ml of water was added to the reaction mixture to separate the reaction medium layer. The aqueous layer was decolorized with activated carbon, acidified and then extracted with 200 ml of chloroform. The chloroform was recovered to give 140.9 g (yield 97.2%) of 8-hydroxyquinoline.
Quantity
231 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrogenated triphenyl
Quantity
900 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
97.2%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2S([O-])(=O)=O)[CH:4]=[CH:3][CH:2]=1.[Na+].[OH-:16].[Na+]>O>[OH:16][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[N:1]=[CH:2][CH:3]=[CH:4]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
231 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)S(=O)(=O)[O-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
hydrogenated triphenyl
Quantity
900 g
Type
reactant
Smiles
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dehydrated mixture was reacted at 260° C. for 15 minutes in a nitrogen stream
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to separate the reaction medium layer
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform was recovered

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 140.9 g
YIELD: PERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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